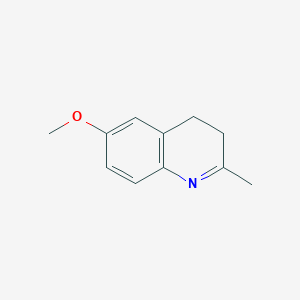

6-Methoxy-2-methyl-3,4-dihydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-3,4-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWMVBNTFHJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Methoxy 2 Methyl 3,4 Dihydroquinoline

Oxidation and Dehydrogenation Reactions to Quinoline (B57606) Derivatives

The dihydroquinoline core of 6-Methoxy-2-methyl-3,4-dihydroquinoline represents a partially saturated heterocyclic system that can be readily aromatized to the corresponding quinoline derivative, 6-Methoxy-2-methylquinoline. This transformation is a key step in many synthetic pathways, leveraging the stability of the aromatic quinoline ring. Various oxidizing agents and conditions have been developed to achieve this dehydrogenation efficiently.

A common and effective method for the dehydrogenation of dihydroquinolines involves the use of high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Another established method employs a green oxidative system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO), often accelerated by microwave irradiation, to facilitate the aromatization process. mdpi.com For N-Boc protected dihydroquinolines, a simple deprotection with acid can be followed by autoxidation to yield the quinoline product. nih.gov Furthermore, transition metal catalysts, such as heterogeneous cobalt oxide, can effect the aerobic dehydrogenation of tetrahydroquinolines under mild conditions, a process also applicable to dihydroquinolines. organic-chemistry.org Other reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have also been utilized for the oxidation of related heterocyclic systems. ufms.br

Table 1: Selected Methods for Dehydrogenation of Dihydroquinolines

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) / DMSO | Microwave irradiation, 30 min | Green, efficient, and rapid aromatization. | mdpi.com |

| Heterogeneous Cobalt Oxide | Aerobic (O₂) | Mild conditions, reusable catalyst. | organic-chemistry.org |

| Acid / Autoxidation | For N-Boc protected substrates; HCl treatment followed by exposure to air. | In situ deprotection and oxidation. | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Standard oxidation conditions. | Strong oxidant, effective for various heterocycles. | ufms.br |

Directed Functionalization Strategies at the Dihydroquinoline Core

The this compound scaffold offers multiple sites for directed functionalization, including the methoxy (B1213986) and methyl substituents, the nitrogen atom, and the aromatic ring.

Regioselective Substituent Modifications on the Methoxy and Methyl Groups

Modifications of the existing methoxy and methyl groups can introduce new functionalities and modulate the molecule's properties.

Methoxy Group Modification : The O-methyl group can be cleaved to reveal a hydroxyl group, a common transformation in natural product synthesis and drug development. nih.gov Standard reagents for this O-demethylation are strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.com BBr₃ is highly effective but requires careful handling and low temperatures, while HBr offers a simpler, albeit harsh, alternative. chem-station.com

Methyl Group Modification : The C2-methyl group is typically functionalized after aromatization to the more reactive quinoline. The methyl group on the quinoline ring can undergo C-H activation. conferenceproceedings.international For instance, the 2-methyl group of quinolines can be oxidized to a quinoline-2-carbaldehyde, which serves as a precursor for further reactions. acs.org Transition metal catalysis, particularly with rhodium, has been shown to selectively activate C-H bonds in methylquinolines, demonstrating the potential for targeted modifications. nih.govacs.org

Alkylation and Arylation Reactions on the Nitrogen Heterocycle

The secondary amine nitrogen in the dihydroquinoline ring is a nucleophilic center, readily participating in alkylation and arylation reactions. These transformations are crucial for building molecular complexity and are frequently used in medicinal chemistry. For example, the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines has been explored for developing potent antitumor agents, indicating that N-arylation is a key derivatization strategy. nih.gov While specific protocols for the title compound are not detailed, standard N-alkylation methods using alkyl halides and a base, or modern cross-coupling reactions like the Buchwald-Hartwig amination with aryl halides, are generally applicable to this class of compounds.

Halogenation and Nitration of Dihydroquinoline Frameworks

Electrophilic aromatic substitution on the electron-rich benzene (B151609) ring of the dihydroquinoline core allows for the introduction of halogen and nitro groups, which are valuable handles for further chemical transformations.

Halogenation : Direct bromination of tetrahydroquinoline and dihydroquinoline systems with molecular bromine (Br₂) is a known transformation. gelisim.edu.trfao.org These reactions can lead to substitution at the C-3 position or on the aromatic ring. gelisim.edu.trrsc.org Studies on substituted quinolines show that bromination often occurs at the C-5 and C-7 positions, guided by the directing effects of the existing substituents. acgpubs.org The methoxy group and the amino group in the dihydroquinoline ring are ortho-, para-directing, suggesting that halogenation would likely occur at the C-5 and C-7 positions.

Nitration : Nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used in coupling reactions. While direct nitration of this compound is not explicitly detailed, the nitration of the parent 6-methoxyquinoline (B18371) yields 6-methoxy-8-nitroquinoline. nih.govsigmaaldrich.com This suggests that nitration of the dihydroquinoline analog would similarly occur at a position ortho or para to the activating methoxy group, likely at C-5 or C-7, subject to steric hindrance.

Table 2: Functionalization Reactions on the Dihydroquinoline Core

| Transformation | Position | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| O-Demethylation | C6-OCH₃ | BBr₃, AlCl₃, HBr | Unveils a phenolic hydroxyl group. | chem-station.com |

| Bromination | Aromatic Ring (e.g., C5, C7) or C3 | Br₂ | Introduces a versatile halogen handle. | gelisim.edu.trrsc.orgacgpubs.org |

| Nitration | Aromatic Ring (e.g., C5, C7, C8) | HNO₃/H₂SO₄ | Based on reactivity of 6-methoxyquinoline. | nih.govsigmaaldrich.com |

| N-Arylation | N1 | Aryl Halides, Pd or Cu catalyst | Creates N-aryl derivatives, often with biological activity. | nih.gov |

Ring-Opening and Ring-Contraction/Expansion Transformations

The dihydroquinoline skeleton can undergo significant structural reorganization through ring-opening, contraction, or expansion reactions, providing access to entirely new heterocyclic systems.

Ring-Opening Reactions : While less common, ring-opening reactions can be envisaged as the reverse of established ring-closing methodologies. For example, the synthesis of dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been reported, suggesting that a corresponding ring-opening metathesis could be a potential, though challenging, transformation. nih.govchemrxiv.org

Ring-Contraction Reactions : Ring contractions of quinoline derivatives are known, often proceeding through complex mechanistic pathways. For instance, quinoline N-oxides can undergo photochemical rearrangement and contraction. researchgate.net More sophisticated strategies, such as deaminative ring contraction cascades, have been developed to transform larger heterocyclic rings into smaller, substituted aromatic systems. researchgate.net These methods highlight the possibility of converting the six-membered nitrogen heterocycle into five-membered rings under specific conditions.

Ring-Expansion Reactions : The transformation of dihydroquinolines into seven-membered 1-benzazepine derivatives is a well-documented ring expansion reaction. acs.orgacs.org This can be achieved by reacting activated quinolines or dihydroquinolines with diazocarbonyl compounds in the presence of a copper triflate catalyst, which facilitates a C-C bond insertion. rsc.org Such reactions are driven by the formation of a thermodynamically stable, larger ring system and provide a direct route to valuable benzazepine scaffolds. wikipedia.org

Derivatization for Advanced Chemical Applications

The derivatization of the this compound scaffold is a prominent strategy in the development of new functional molecules, particularly in medicinal chemistry. The corresponding fully reduced (tetrahydroquinoline) and fully aromatized (quinoline) structures are known building blocks for a variety of advanced applications.

The N-aryl derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) have been identified as a novel class of highly potent tubulin polymerization inhibitors with significant antitumor activity. nih.gov This underscores the value of the methoxy-substituted N-aryl heterocyclic core in drug design. Similarly, related dihydroisoquinoline structures have been developed as allosteric modulators for treating diabetes, further demonstrating the therapeutic potential of this molecular framework. nih.gov

Furthermore, the aromatized counterpart, 6-methoxyquinoline, serves as a crucial precursor in the synthesis of fluorescent sensors for detecting ions like zinc, as well as in the creation of potent inhibitors for targets like tubulin and bacterial DNA gyrase. medchemexpress.comsigmaaldrich.com These applications highlight the importance of the dihydroquinoline as a latent quinoline, which can be aromatized to access a wide range of functional materials and bioactive agents.

Advanced Spectroscopic and Analytical Characterization of 6 Methoxy 2 Methyl 3,4 Dihydroquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, coupled with two-dimensional techniques, a complete picture of the molecular framework and stereochemistry can be achieved.

¹H NMR Spectral Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of protons within a molecule. For 6-Methoxy-2-methyl-3,4-dihydroquinoline, the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic, methoxy (B1213986), methyl, and dihydroquinoline ring protons.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons typically appear in the downfield region, with their chemical shifts and coupling patterns being influenced by the substitution pattern on the benzene (B151609) ring. The methoxy group protons characteristically present as a sharp singlet. The protons of the methyl group at the 2-position also give rise to a distinct singlet. The protons on the C3 and C4 atoms of the dihydroquinoline ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.72 - 7.01 | m | - |

| NH | 3.63 | br | - |

| OCH₃ | 3.77 | s | - |

| CH₂ (C4) | 2.34 | m | - |

| CH₂ (C3) | - | - | - |

| CH₃ (C2) | 1.24 | s | - |

Note: The data presented is a generalized representation and can vary based on the specific derivative and solvent used. The absence of a specific value for C3 protons is due to overlapping multiplets in the provided data.

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework.

In the ¹³C NMR spectrum of this compound, the quaternary carbons, including the one bearing the methoxy group and those at the ring junctions, can be distinguished from the protonated carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon of the methoxy group appears at a characteristic downfield position, while the carbons of the methyl group and the C3 and C4 atoms of the dihydroquinoline ring resonate in the upfield region.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 55.4 |

| C3 | 32.2 |

| C4 | 44.7 |

| C4a | 124.8 |

| C5 | 114.7 |

| C6 | 160.4 |

| C7 | 102.2 |

| C8 | 98.8 |

| C8a | 133.1 |

| 2-CH₃ | 24.7 |

| 6-OCH₃ | 55.0 |

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for establishing detailed connectivity and spatial relationships within a molecule. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, the correlation between the protons on C3 and C4 in the dihydroquinoline ring can be established. uncw.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. uncw.eduuio.no

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons. uncw.eduuio.no For example, a correlation between the methoxy protons and the C6 carbon would confirm the position of the methoxy group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. science.gov

Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous assignment of all proton and carbon signals for this compound and its derivatives can be achieved. science.govuncw.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like quinoline (B57606) derivatives. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. The fragmentation of these ions can be induced to provide structural information. The presence of substituents on the aromatic ring of dihydrocoumarins, a related class of compounds, has been shown to result in additional fragmentation pathways and diagnostic product ions. uvic.ca

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment and Identification

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is extensively used for the purity assessment of synthesized compounds and for the identification of components in a mixture. rsc.orgresearchgate.net A validated LC-MS assay with electrospray ionization is a powerful tool for quantifying compounds and their metabolites in biological matrices. nih.gov The LC system separates the target compound from any impurities or byproducts, and the mass spectrometer provides a mass spectrum for each eluting peak. This allows for the confirmation of the identity of the main component and the identification of any minor impurities based on their molecular weights and fragmentation patterns.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The FT-IR spectrum of a related compound, 8-hydroxyquinoline, shows characteristic C=C and C=N stretching vibrations in the range of 1000-1600 cm-1 and a phenolic -OH stretching vibration around 3160 cm-1. researchgate.net For quinoline derivatives in general, aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm-1 region, while C-H in-plane and out-of-plane bending vibrations are found around 1000–1100 cm-1 and 800–900 cm-1, respectively. irphouse.com In the case of this compound, the spectrum would be expected to exhibit characteristic bands corresponding to the methoxy group, such as C-O stretching vibrations. For instance, in methoxy species adsorbed on ceria, the ν(O–C) stretching vibration appears at different wavenumbers depending on its coordination. researchgate.net Specifically, the C-H stretching of the methoxy group would likely appear around 2806-2912 cm-1. researchgate.net The FT-IR spectra of 5,8-quinolinedione (B78156) derivatives show characteristic carbonyl (C=O) vibrations between 1650 and 1700 cm-1. mdpi.com

The analysis of these vibrational frequencies allows for the confirmation of the presence of key functional groups, including the methoxy, methyl, and dihydroquinoline moieties, and can be used to monitor chemical transformations. mdpi.comnih.gov

Below is a data table summarizing typical FT-IR spectral data for related quinoline derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | irphouse.com |

| Methoxy C-H | Stretching | 2806 - 2912 | researchgate.net |

| C=C and C=N | Stretching | 1000 - 1600 | researchgate.net |

| C-H | In-plane bending | 1000 - 1100 | irphouse.com |

| C-H | Out-of-plane bending | 800 - 900 | irphouse.com |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

In a study of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, single crystals were grown from methanol. mdpi.com The crystallographic data revealed a monoclinic crystal system with space group P21/c. mdpi.com Similarly, the crystal structure of another quinoline derivative, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, was determined using single-crystal X-ray diffraction, which confirmed the molecular structure and provided insights into its planarity and bond angles. nih.gov This level of detailed structural information is critical for understanding structure-activity relationships and for the rational design of new derivatives.

The table below presents representative crystallographic data for a quinoline derivative.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| a (Å) | 9.5401(7) | mdpi.com |

| b (Å) | 11.8332(8) | mdpi.com |

| c (Å) | 11.858(1) | mdpi.com |

| β (°) | 109.436(8) | mdpi.com |

| Volume (Å3) | 1262.3(2) | mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of quinoline derivatives. sielc.comeurasianjournals.com A reverse-phase (RP) HPLC method can be employed for the analysis of 6-methoxy-2-methylquinoline, a related compound, using a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The selection of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving good separation. researchgate.netnih.gov For instance, a method for determining pridinol (B1678096) mesylate utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer. nih.gov Method validation is a crucial step to ensure the reliability of the HPLC analysis, and includes parameters like selectivity, precision, accuracy, and linearity. nih.govresearchgate.net

The retention time of the compound is a key parameter in HPLC, and it can be influenced by factors such as the pH of the mobile phase. nih.gov For quantitative analysis, a calibration curve is typically generated using standard solutions of known concentrations. nih.gov This allows for the accurate determination of the concentration of this compound in a sample.

The following table outlines a typical set of parameters for an HPLC method for a related compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0, 1:2 v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV at 258 nm | nih.gov |

| Retention Time | Approximately 4.8 min | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, checking compound purity, and identifying compounds. ijpsr.comnih.gov In the synthesis of quinoline derivatives, TLC is used to follow the conversion of reactants to products. acs.orgnih.gov The separation is achieved on a TLC plate, typically coated with silica (B1680970) gel, and the components are visualized under UV light or by using a staining agent. nih.gov The choice of the mobile phase, or eluent, is critical for achieving good separation of the spots on the TLC plate. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for the purification of quinoline derivatives. nih.gov The purity of the synthesized compounds can be initially checked by TLC, where a single spot suggests a pure compound. ijpsr.com

For instance, in the synthesis of certain quinoline derivatives, TLC analysis was performed on silica gel plates and visualized under UV light (254 nm) or with a potassium permanganate (B83412) stain. nih.gov Similarly, the purity of other synthesized quinoline compounds was checked using TLC on silica gel G plates, with iodine vapor used for spot visualization. ijpsr.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study chemical species that have one or more unpaired electrons, such as radicals. While this compound itself is not a radical, EPR can be used to study radical species that may be formed during its synthesis or subsequent reactions. For example, stable radicals like triarylmethyls are used as spin probes in EPR studies. nih.gov The EPR spectrum provides information about the electronic structure of the radical and its environment. The g-value and hyperfine coupling constants are key parameters obtained from an EPR spectrum. nih.gov

In a study of a perchlorinated triarylmethyl radical, the EPR spectrum showed a large doublet due to the hyperfine interaction with a 13C nucleus. nih.gov The anisotropy of the hyperfine splitting and the g-value are sensitive to the tumbling rate of the radical, which can provide information about the microviscosity of the medium. nih.gov While there is no direct literature on the EPR spectroscopy of this compound radicals, the principles of EPR would apply if such a species were generated and studied.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For a molecule like this compound, the chromophore—the part of the molecule responsible for light absorption—is the substituted aniline-like system, where the benzene ring is fused to the nitrogen-containing heterocyclic ring.

The electronic structure of this compound (also known as 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline) is primarily defined by the π-electron system of the benzene ring and the non-bonding (n) electrons on the nitrogen atom. The saturation of the heterocyclic ring at positions 2, 3, and 4 means that the extended conjugation seen in quinoline is absent. Consequently, the UV-Vis spectrum is expected to be similar to that of a substituted N-alkylaniline rather than quinoline itself.

The primary electronic transitions observed in this class of compounds are:

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π* transitions: This involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the spectrum can be reliably inferred from its parent compound, 1,2,3,4-tetrahydroquinoline. nist.gov

Detailed Research Findings

The UV-Vis spectrum of the parent chromophore, 1,2,3,4-tetrahydroquinoline, exhibits characteristic absorption bands. In ethanol, it typically shows two main absorption maxima. nist.gov The primary band, appearing at a shorter wavelength, is attributed to the π → π* transition of the benzene ring. A secondary, lower-intensity band at a longer wavelength is also associated with the aromatic system, often influenced by the auxochromic effect of the amino group.

The table below presents the spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline, which serves as a baseline for understanding the spectrum of its derivatives.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Transition Type | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Ethanol | ~240 | ~290 | π → π* | nist.gov |

The introduction of substituents on the aromatic ring or the heterocyclic ring modifies the electronic environment and, consequently, the absorption spectrum. For this compound, two key substituents are present:

6-Methoxy Group (-OCH₃): The methoxy group is a strong auxochrome, meaning it enhances the light-absorbing properties of the chromophore. Attached to the benzene ring at position 6 (para to the nitrogen atom), it acts as an electron-donating group through resonance. This has a significant effect on the π → π* transitions, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is because the methoxy group's lone pair of electrons on the oxygen atom can participate in the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π → π* transition.

The expected effects of these substituents on the UV-Vis spectrum are summarized below.

| Substituent | Position | Electronic Effect | Expected Spectral Shift |

|---|---|---|---|

| -OCH₃ (Methoxy) | 6 (para to N) | Strongly Electron-Donating (Resonance) | Bathochromic (Red Shift) |

| -CH₃ (Methyl) | 2 | Weakly Electron-Donating (Inductive) | Negligible to minor shift |

Computational and Theoretical Investigations of 6 Methoxy 2 Methyl 3,4 Dihydroquinoline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional shape (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations typically begin with geometry optimization, a process that finds the lowest energy arrangement of atoms, representing the most stable structure of the molecule.

For quinoline (B57606) derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized geometries, including bond lengths and angles. researchgate.net The choice of the computational method and basis set, such as B3LYP/6-311+G(**), is crucial for achieving results that align well with experimental data, like that from X-ray crystallography. researchgate.netnih.gov The process involves iteratively solving quantum mechanical equations to minimize the molecule's total energy. mdpi.com A subsequent frequency calculation is often performed to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies. nih.govnih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for a range of chemical systems. mdpi.com The stability and reactivity of quinoline derivatives are often analyzed using global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A small energy gap between the HOMO and LUMO indicates high chemical reactivity and low kinetic stability, as it is easier for the molecule to undergo electronic excitation. elixirpublishers.com

Hardness (η) and Softness (S): Hardness is a measure of resistance to changes in electron distribution, while softness is the reciprocal of hardness. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Electronegativity (χ): This describes the power of an atom or group to attract electrons.

Chemical Potential (µ): Related to electronegativity, this descriptor indicates the tendency of electrons to escape from a system.

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons. researchgate.net

Studies on various quinoline derivatives show that these DFT-calculated parameters provide significant insights into their chemical behavior. rsc.orgresearchgate.net For example, analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline using FMO and Molecular Electrostatic Potential (MEP) plots helps to visualize reactivity trends. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Data for illustrative purposes)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.7 |

| Hardness | η = (ELUMO - EHOMO) / 2 | 1.85 |

| Softness | S = 1 / (2η) | 0.27 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.35 |

| Chemical Potential | µ = -χ | -4.35 |

This table demonstrates the type of data generated from DFT calculations on quinoline derivatives to assess reactivity.

Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and map their relative energies, creating a Potential Energy Surface (PES). mdpi.com For cyclic structures like tetrahydroquinolines, the ring can adopt different conformations, such as half-chair or twist forms. nih.gov

Computational studies on 1,2,3,4-tetrahydroisoquinoline, a related compound, show that multiple conformers can exist with very small energy differences between them (e.g., 60 ± 30 cm⁻¹). researchgate.net The global minimum structure can even depend on the specific DFT functional and basis set used for the calculation. researchgate.net The PES is explored to find energy minima (stable conformers) and the transition states that connect them, providing a complete picture of the molecule's conformational flexibility. researchgate.net This analysis is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the energy profile of a reaction pathway, scientists can identify intermediates and, most importantly, transition states—the highest energy points between reactants and products. youtube.com The structure and energy of a transition state determine the activation energy of a reaction, which in turn governs the reaction rate.

In Silico Predictions of Chemical Reactivity and Selectivity

In silico—meaning "performed on computer or via computer simulation"—methods are used to predict a wide range of chemical properties, including reactivity and selectivity. youtube.comyoutube.com For quinoline derivatives, these predictions can guide synthetic efforts and help in understanding their potential as pharmacological agents. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are a key tool in this area. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface of a molecule, visually indicating the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This allows for the prediction of where a molecule is likely to undergo electrophilic or nucleophilic attack.

Furthermore, in silico tools like SwissADME can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com Studies on novel tetrahydroquinolines have used such tools to evaluate their potential as drug candidates by assessing properties like gastrointestinal absorption and blood-brain barrier penetration. nih.govmdpi.com

Table 2: Example of In Silico ADME Prediction for a Tetrahydroquinoline Derivative

| Property | Prediction | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| P-gp Substrate | No | Less susceptible to efflux pumps |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

This table is illustrative of the predictive data obtained from in silico ADME/Tox tools for quinoline-based compounds. nih.govmdpi.com

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to simulate various types of spectra, which serves as a powerful aid in the interpretation of experimental data and the structural confirmation of newly synthesized compounds. elixirpublishers.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to the absorption bands in a UV-Vis spectrum. mdpi.comresearchgate.net By simulating the spectrum, researchers can assign the observed absorption peaks (λmax) to specific electronic transitions, such as π → π* or n → π*. rsc.org For quinoline derivatives, TD-DFT calculations have shown good agreement between calculated and experimental spectra, helping to explain their photophysical properties. nih.govresearchgate.netjksus.org

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. oatext.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov Comparing the computed IR spectrum with the experimental one helps in assigning specific vibrational modes (e.g., C-H stretching, C=O stretching) to the observed bands. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) are derived. nmrdb.org Theoretical predictions of ¹H and ¹³C NMR spectra for quinoline derivatives have been shown to correlate well with experimental data, aiding in the complete structural assignment of these molecules. mdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Experimental Value | Calculated Value | Method |

|---|---|---|---|

| UV-Vis (λmax) | 319 nm | 316 nm | TD-DFT/B3LYP |

| IR (C=O stretch) | 1699 cm⁻¹ | 1710 cm⁻¹ | DFT/B3LYP |

This table provides an example of how computational results are compared against experimental data for structural verification, using data adapted from related quinoline studies. nih.gov

Advanced Applications of 6 Methoxy 2 Methyl 3,4 Dihydroquinoline and Dihydroquinoline Scaffolds in Material Science and Other Chemical Disciplines

Dihydroquinolines in Luminescent Materials and Fluorophores

Dihydroquinoline derivatives are recognized for their intrinsic fluorescence properties, making them valuable components in the design of luminescent materials and fluorophores. fao.org The fluorescence characteristics, including quantum yields and decay times, are often influenced by the substitution pattern on the dihydroquinoline ring and the polarity of the surrounding solvent. fao.orgnih.gov

The synthesis of novel fluorophores based on the dihydroquinoline scaffold has been an active area of research. For instance, new families of fluorophores have been developed that exhibit efficient fluorescence with significant Stokes shifts, which is advantageous for various imaging and sensing applications. nih.gov The tunability of their photophysical properties allows for the creation of fluorophores with emissions spanning the visible spectrum. acs.org

One notable application is in the development of fluorescent cyanine (B1664457) dyes. By incorporating a dihydroquinoline moiety, such as 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ), into a cyanine structure, researchers have created sensors that exhibit a "turn-off" fluorescence response in the presence of specific metal ions. rsc.org This selective quenching mechanism forms the basis for highly specific chemical detectors.

Furthermore, the oxidation of certain dihydroquinolines can lead to the formation of highly fluorescent quinolinium species. This transformation has been exploited to create fluorescent probes for reactive oxygen species (ROS), where the non-fluorescent dihydroquinoline is oxidized to a fluorescent product upon interaction with the analyte. acs.orgnih.govacs.org

Table 1: Examples of Dihydroquinoline-Based Fluorophores and their Properties

| Dihydroquinoline Derivative | Application | Key Feature |

| 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) based cyanine dye | Fe³⁺ detection | "Turn-off" fluorescence sensor rsc.org |

| General Dihydroquinolines | Hydroxyl radical (•OH) detection | "Turn-on" fluorescence upon oxidation acs.orgnih.govacs.org |

| Boroisoquinoline derivatives | Protein labeling | Efficient fluorescence and large Stokes shifts nih.gov |

| 2,3-Dihydro-4(1H)-quinolinone derivatives | Solvent polarity sensing | Fluorescence properties dependent on solvent polarity fao.org |

Role in Agrochemical Development

The quinoline (B57606) and dihydroquinoline cores are prevalent in a variety of biologically active molecules, including those with applications in agriculture. nih.govacs.org While specific data on 6-Methoxy-2-methyl-3,4-dihydroquinoline in commercial agrochemicals is not extensively documented in public literature, the general class of quinoline derivatives has been explored for the development of pesticides, including fungicides and herbicides. researchgate.netdntb.gov.ua

The development of new agrochemicals often involves the synthesis and screening of extensive libraries of compounds. Dihydroquinolines serve as valuable scaffolds in this process due to their synthetic accessibility and the diverse range of functional groups that can be introduced. The structural modification of these scaffolds allows for the fine-tuning of their biological activity and selectivity, which are crucial parameters for effective and environmentally conscious crop protection agents. The synthesis of novel molecules and the modification of existing natural products are key strategies in the search for new agrochemicals. researchgate.net

Application as Chemical Sensors

The ability of the dihydroquinoline scaffold to interact with various analytes, often accompanied by a change in its photophysical properties, makes it an excellent platform for the development of chemical sensors. nih.govacs.org These sensors can be designed for the detection of a wide range of species, including metal ions and biologically relevant molecules. rsc.org

A significant area of application is in the detection of metal ions. For example, fluorescent sensors based on quinoline and its derivatives have been successfully developed for the selective detection of ferric ions (Fe³⁺) and zinc ions (Zn²⁺). rsc.orgnih.govbohrium.comnih.gov The mechanism of detection often involves the coordination of the metal ion to the dihydroquinoline derivative, leading to a measurable change in the fluorescence signal, such as quenching or enhancement. rsc.orgbohrium.com

Beyond metal ions, dihydroquinoline-based probes have been engineered to detect reactive oxygen species (ROS), such as the hydroxyl radical (•OH). acs.orgnih.govacs.org These probes are typically designed to be in a non-fluorescent or weakly fluorescent state, which upon reaction with the ROS, are converted into a highly fluorescent product. This "turn-on" sensing mechanism provides high sensitivity and selectivity. The versatility of the dihydroquinoline scaffold allows for the development of probes with tunable properties for specific applications, including intracellular imaging. acs.orgacs.org

Table 2: Dihydroquinoline-Based Chemical Sensors

| Sensor Type | Analyte | Principle of Detection |

| Fluorescent "turn-off" sensor | Fe³⁺ | Fluorescence quenching upon ion binding rsc.orgnih.gov |

| Fluorescent "turn-on" sensor | Hydroxyl Radical (•OH) | Oxidation to a fluorescent species acs.orgnih.govacs.org |

| Fluorescent "turn-on" sensor | Zn²⁺ | Fluorescence enhancement upon ion binding bohrium.com |

| pH sensor | H⁺ | Changes in fluorescence in acidic/basic media nih.gov |

Utilization in Corrosion Inhibition

Quinoline and its derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to the presence of the nitrogen heteroatom and the aromatic rings, which can adsorb onto the metal surface and form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.

The mechanism of inhibition involves the sharing of electrons between the nitrogen atom and the vacant d-orbitals of the metal, as well as the interaction of the pi-electrons of the aromatic system with the metal surface. The efficiency of inhibition is influenced by the electronic structure of the molecule, the presence of other functional groups, and the nature of the metal and the corrosive medium. While specific studies focusing solely on this compound are not widely reported, the general principles of corrosion inhibition by quinoline derivatives suggest its potential utility in this field.

Development as Antioxidant Additives for Industrial Materials and Fuels

Dihydroquinoline derivatives, particularly those with a 2,2-dimethyl-1,2-dihydroquinoline (B84738) structure, have been recognized for their antioxidant properties. google.com These compounds can function as radical scavengers, interrupting the auto-oxidation chain reactions that lead to the degradation of organic materials. This makes them valuable as additives for a variety of industrial products, including plastics, rubber, and fuels, to enhance their stability and lifespan. google.com

One patented example highlights the use of (2,2-Dimethyl-1,2-dihydroquinoline-4-yl)-methylsulfonic acid and its salts as effective antioxidants. These compounds are noted for their low toxicity and favorable physical properties, such as being microcrystalline, white, and water-soluble, which facilitates their incorporation into various formulations. google.com Their application extends to fodder mixtures and nutriments, demonstrating their versatility. google.com The antioxidant activity of these compounds is crucial in preventing the oxidative degradation of sensitive biological and synthetic materials.

Contributions to Functional Materials and Optoelectronic Devices

The unique electronic and photophysical properties of dihydroquinoline-containing structures have led to their exploration in the field of functional materials and optoelectronic devices. Polyquinolines, which are polymers incorporating the quinoline moiety, have been synthesized and shown to possess interesting properties, such as photoluminescence. researchgate.net

The synthesis of these polymers can be achieved through various methods, including one-pot polymerization reactions involving alkynes, aldehydes, and anilines. researchgate.net The resulting polyquinolines can exhibit good solubility and thermal stability, which are important characteristics for material processing and device fabrication. While some polyquinolines show fluorescence in solution, this property can be quenched upon aggregation, a phenomenon that can be either a limitation or a feature to be exploited in sensor design. researchgate.net

The development of functional polymers based on heterocyclic structures like dihydroquinolines is a promising area of research for creating new materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthetic Precursors for Complex Heterocyclic Structures in Chemical Synthesis

Dihydroquinolines are highly valuable intermediates in organic synthesis, serving as versatile precursors for the construction of more complex heterocyclic systems. nih.govmdpi.comchemrxiv.org A primary application is their use in the synthesis of fully aromatic quinolines. nih.govacs.org This is typically achieved through an oxidation or dehydrogenation reaction, for which a variety of reagents and conditions have been developed.

Furthermore, the dihydroquinoline nucleus can be elaborated through various chemical transformations. For example, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, where a vinyl-substituted dihydro-4-pyridone (a related heterocyclic structure) acts as the diene to form novel octahydroquinolines. nih.govorganic-chemistry.orgmasterorganicchemistry.com These reactions are often highly stereoselective, providing access to complex three-dimensional structures.

Dihydroquinolines are also key intermediates in multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. researchgate.net Various catalytic systems, including those based on metals like gold, iron, and rhodium, have been employed to synthesize dihydroquinolines and their derivatives. organic-chemistry.org Additionally, photochemical methods have been utilized to effect cyclization reactions to form dihydroquinolinones. organic-chemistry.orgrsc.org The reactivity of the dihydroquinoline ring system also allows for its use in the synthesis of fused heterocyclic structures, such as the pyridoacridine ring system. acs.org

Future Research Directions and Emerging Trends for 6 Methoxy 2 Methyl 3,4 Dihydroquinoline Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of synthesizing 6-Methoxy-2-methyl-3,4-dihydroquinoline lies in the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. monash.edu Key areas of focus include the use of earth-abundant metal catalysts, metal-free reaction conditions, and energy-efficient techniques like microwave irradiation and sonication. researchgate.net

Multicomponent reactions (MCRs), such as the Povarov reaction, are particularly promising as they allow for the construction of the complex dihydroquinoline scaffold in a single step from simple precursors like p-anisidine, an aldehyde, and an alkene component. rsc.orgmdpi.com These reactions are known for their high atom economy and ability to generate structural diversity. rsc.org Research is trending towards the use of milder and more sustainable catalysts for these transformations, moving away from strong Lewis acids.

Another sustainable approach is the catalytic hydrogenation of the corresponding fully aromatized 6-methoxy-2-methylquinoline. The development of selective and reusable heterogeneous catalysts, for instance, based on cobalt oxide, for this transformation would represent a significant step forward. organic-chemistry.org Such processes are often more environmentally benign and cost-effective for large-scale production.

Table 1: Comparison of Synthetic Strategies for Dihydroquinoline Cores

| Method | Precursors | Key Features | Potential Advantages for Sustainability |

|---|---|---|---|

| Povarov Reaction | Arylamine (p-anisidine), Aldehyde, Alkene | [4+2] Cycloaddition; often Lewis acid-catalyzed. mdpi.com | High atom economy; potential for metal-free catalysts. researchgate.net |

| Doebner Reaction | Arylamine (p-anisidine), Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids, requires subsequent reduction. nih.gov | One-pot procedure for the core acid structure. |

| Catalytic Hydrogenation | 6-Methoxy-2-methylquinoline | Reduction of the pyridine (B92270) ring. | Can use heterogeneous catalysts that are easily separable and reusable. organic-chemistry.org |

| Skraup Synthesis Modification | p-Anisidine, α,β-Unsaturated Carbonyl | Classic method, often harsh conditions. researchgate.net | Well-established, but less sustainable. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the synthesis of the this compound core is a primary focus, future research will also delve into its subsequent functionalization to create novel chemical entities. The dihydroquinoline scaffold contains several reactive sites, including the secondary amine, the electron-rich benzene (B151609) ring, and the C3-C4 aliphatic bridge.

Emerging trends will likely focus on:

C-H Functionalization: Direct activation and functionalization of the C-H bonds at the C3, C4, and aromatic positions would provide a highly efficient route to complex analogues without the need for pre-functionalized starting materials.

Asymmetric Catalysis: Developing enantioselective methods to control the stereocenter at the C2 position is a significant area for future work. This would involve the use of chiral catalysts in reactions like asymmetric hydrogenation or cycloadditions.

Ring-Opening and Rearrangement Reactions: Investigating novel transformations that alter the core heterocyclic structure could lead to entirely new molecular scaffolds with unique properties.

Oxidative Dehydrogenation: While often used to convert dihydroquinolines to quinolines, controlling this oxidation to introduce specific functional groups represents an area of interest. nih.gov For example, selective oxidation at the C4 position could install a carbonyl group, providing a key intermediate for further derivatization.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in the study of this compound. nih.gov Although detailed studies on this specific molecule are nascent, research on closely related structures like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) provides a clear roadmap. researchgate.netresearchgate.net

Future computational work will likely involve:

Reactivity Prediction: DFT calculations can model the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The resulting molecular electrostatic potential (MEP) map can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. nih.gov

Spectroscopic Characterization: Theoretical calculations of vibrational (IR, Raman) and NMR spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and optimize conditions for higher yields and selectivity.

Material Property Simulation: For non-biological applications, DFT can be used to predict properties such as electronic bandgap, charge transport characteristics, and photophysical behavior (absorption and emission spectra), which are crucial for designing new functional materials. nih.gov

Integration with Flow Chemistry and Automation for Scalable Production

For this compound to be utilized in industrial or material applications, its synthesis must be scalable, safe, and cost-effective. Flow chemistry offers significant advantages over traditional batch processing for achieving these goals. allfordrugs.com

The integration of flow chemistry could focus on:

Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates can dramatically improve efficiency and reduce waste. allfordrugs.com

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, allowing for the safe use of highly reactive reagents or exothermic reactions that are hazardous in large-scale batch reactors.

Precise Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities.

Automation: Automated flow synthesis platforms can perform reaction screening and optimization rapidly, accelerating the discovery of ideal production conditions and the synthesis of analogue libraries.

While specific flow syntheses for this compound are not yet widely reported, the successful application of flow chemistry to other nitrogen heterocycles demonstrates its immense potential. nih.gov

Discovery of Novel Non-Biological Applications and Material Properties

While quinolines are heavily researched for medicinal purposes, their unique electronic and photophysical properties make them attractive candidates for materials science. nih.govnih.gov Future research into the non-biological applications of this compound is a key growth area.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The quinoline (B57606) core is a component in some luminescent materials. nih.gov By functionalizing the this compound scaffold, it may be possible to tune its photoluminescent properties to create novel emitters for OLED displays and lighting.

Chemical Sensors: The nitrogen atom and the electron-rich aromatic ring can act as binding sites for metal ions or other analytes. This suggests the potential for developing fluorescent or colorimetric sensors based on this scaffold.

Functional Polymers: Incorporating the dihydroquinoline unit as a monomer into polymers could impart unique thermal, electronic, or optical properties to the resulting materials.

Corrosion Inhibitors: The ability of nitrogen heterocycles to adsorb onto metal surfaces makes them effective corrosion inhibitors. The specific substitution pattern of this compound could offer enhanced performance in this area.

Table 2: Potential Non-Biological Applications and Key Structural Features

| Application Area | Relevant Property | Key Structural Feature to Exploit |

|---|---|---|

| OLEDs | Photoluminescence | Extended π-conjugated system |

| Chemical Sensors | Analyte Binding / Fluorescence Quenching | Lewis basic nitrogen, electron-rich ring |

| Functional Polymers | Thermal/Optical Properties | Polymerizable functional groups |

| Corrosion Inhibition | Surface Adsorption | Nitrogen lone pair, π-electron system |

Design of Structurally Diverse this compound Analogues for Specific Chemical Functions

The true potential of this compound lies in its role as a versatile scaffold for creating a wide array of analogues with tailored functions. The design and synthesis of such libraries will be a major trend, driven by the need for molecules with specific chemical, physical, or catalytic properties.

Strategies for diversification include:

Substitution at the 2-Position: Replacing the methyl group with other alkyl or aryl substituents can significantly alter the steric and electronic properties of the molecule. This can be achieved by using different aldehydes or ketones in Skraup-type or Povarov reactions. nih.gov

Functionalization of the Benzene Ring: The methoxy (B1213986) group at the 6-position directs electrophilic substitution. Further functionalization at the C5, C7, or C8 positions could be explored to fine-tune the electronic properties. atlantis-press.com

Modification of the N-H Group: The secondary amine can be alkylated, acylated, or used as a handle to attach other molecular fragments, providing a straightforward point for diversification.

Manipulation of the Dihydro-Pyridine Ring: Introducing substituents at the C3 and C4 positions can create complex, three-dimensional structures with defined stereochemistry.

The synthesis of diverse quinoline and dihydroquinoline derivatives has been shown to be a successful strategy for discovering molecules with specific functions, a principle that holds great promise for the title compound. acs.orgnih.gov

Q & A

Q. Q1. What are common synthetic routes for preparing 6-Methoxy-2-methyl-3,4-dihydroquinoline?

A1. The compound can be synthesized via cyclization reactions or modifications of pre-existing quinoline scaffolds. Key steps include:

- Cyclization : Reacting substituted anilines with ketones or aldehydes under acidic conditions to form the dihydroquinoline core. For example, using iodine-mediated cyclization in the presence of H2SO4 at elevated temperatures .

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents. Optimized conditions include [PdCl2(dcpf)] with K3PO4 in 1,4-dioxane for aryl boronic acids .

- Functionalization : Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis .

Advanced Synthesis

Q. Q2. How can cross-coupling reactions be optimized for synthesizing derivatives of this compound?

A2. Optimization involves:

- Catalyst Selection : Use of bulky ligands (e.g., dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) to enhance stability and reactivity of palladium catalysts .

- Solvent and Base : 1,4-Dioxane with K3PO4 improves reaction efficiency by stabilizing intermediates and facilitating deprotonation .

- Temperature Control : Reactions at 100–135°C ensure sufficient activation energy without decomposition .

Basic Biological Activity

Q. Q3. What biological activities are associated with this compound and its analogs?

A3. Reported activities include:

- Antimicrobial : Structural analogs (e.g., 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) inhibit bacterial growth via disruption of membrane integrity .

- Anticancer : Derivatives like Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride show cytotoxicity by targeting DNA topoisomerases .

- Neurological : Tetrahydroquinolines interact with serotonin and dopamine receptors, suggesting potential in treating CNS disorders .

Advanced Biological Activity

Q. Q4. How can researchers investigate the mechanism of action for quinoline-based compounds?

A4. Methodologies include:

- In Vitro Assays : Measure IC50 values against target enzymes (e.g., topoisomerases) using fluorescence-based assays .

- Molecular Docking : Simulate interactions with receptors (e.g., 5-HT3) to identify binding sites and affinity .

- Gene Expression Profiling : RNA-seq or qPCR to assess changes in apoptotic or inflammatory pathways .

Analytical Characterization

Q. Q5. What techniques are essential for characterizing this compound?

A5. Key methods:

- Basic :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity .

- HPLC : Quantify purity and resolve stereoisomers .

- Advanced :

- X-Ray Crystallography : Resolve crystal structures to verify regiochemistry, as demonstrated for 2-Chloro-6-methoxyquinoline-3-carbaldehyde .

Data Contradictions

Q. Q6. How should researchers resolve conflicting bioactivity data across studies?

A6. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .

- SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using analogs like 3-Chloro-6-methoxyquinolin-4-ol .

- Meta-Analysis : Aggregate data from multiple studies to identify trends in potency or selectivity .

Safety and Handling

Q. Q7. What safety precautions are necessary when handling this compound?

A7. Based on GHS classifications of similar quinolines :

- Toxicity : Classified as Category 4 for acute oral/dermal/inhalation toxicity.

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Storage : Store in airtight containers at –20°C to prevent degradation.

Structure-Activity Relationships (SAR)

Q. Q8. How do substituents influence the bioactivity of this compound?

A8. Key findings:

- Methoxy Groups : Enhance solubility and receptor binding (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid shows improved antioxidant activity over non-ethoxy analogs) .

- Chloro Substituents : Increase antimicrobial potency by promoting hydrophobic interactions (e.g., 3-Chloro-6-methoxyquinolin-4-ol) .

- Carboxylic Acid Moieties : Enable hydrogen bonding with biological targets, as seen in 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid .

Advanced Methodological Design

Q. Q9. What experimental designs are recommended for SAR studies?

A9. Approaches include:

- Parallel Synthesis : Generate libraries of analogs with systematic substituent variations (e.g., varying alkyl chains or halogens) .

- High-Throughput Screening : Test compounds against panels of enzymes or cell lines to identify hits .

- Kinetic Studies : Measure reaction rates (e.g., kcat/KM) to assess enzyme inhibition mechanisms .

Industrial Applications

Q. Q10. What non-pharmaceutical applications exist for this compound derivatives?

A10. Examples include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.